Cas no 849429-92-1 (L-SERINE, L-THREONYL-L-LEUCYL-L-VALYL-L-LYSYL-L-GLUTAMINYL-L-LEUCYL-)
849429-92-1 structure
Product Name:L-SERINE, L-THREONYL-L-LEUCYL-L-VALYL-L-LYSYL-L-GLUTAMINYL-L-LEUCYL-
Numéro CAS:849429-92-1
Le MF:C35H65N9O11
Mégawatts:787.944308996201
CID:3461698
Update Time:2025-03-16
L-SERINE, L-THREONYL-L-LEUCYL-L-VALYL-L-LYSYL-L-GLUTAMINYL-L-LEUCYL- Propriétés chimiques et physiques
Nom et identifiant
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- L-SERINE, L-THREONYL-L-LEUCYL-L-VALYL-L-LYSYL-L-GLUTAMINYL-L-LEUCYL-
- L-Serine, L-threonyl-L-leucyl-L-valyl-L-lysyl-L-glutaminyl-L-leucyl- (9CI)
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- Piscine à noyau: 1S/C35H65N9O11/c1-17(2)14-23(31(50)43-25(16-45)35(54)55)41-30(49)22(11-12-26(37)47)39-29(48)21(10-8-9-13-36)40-34(53)28(19(5)6)44-32(51)24(15-18(3)4)42-33(52)27(38)20(7)46/h17-25,27-28,45-46H,8-16,36,38H2,1-7H3,(H2,37,47)(H,39,48)(H,40,53)(H,41,49)(H,42,52)(H,43,50)(H,44,51)(H,54,55)/t20-,21+,22+,23+,24+,25+,27+,28+/m1/s1
- La clé Inchi: AOMGLXXTXFVJHG-HASQAJKZSA-N
- Sourire: C(O)(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(N)=O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@H](O)C)N
Propriétés expérimentales
- Dense: 1.223±0.06 g/cm3(Predicted)
- Point d'ébullition: 1234.2±65.0 °C(Predicted)
- Le PKA: 3.01±0.10(Predicted)
L-SERINE, L-THREONYL-L-LEUCYL-L-VALYL-L-LYSYL-L-GLUTAMINYL-L-LEUCYL- Littérature connexe
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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